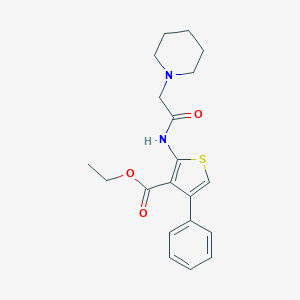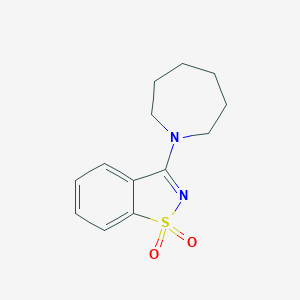
3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. This compound has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of 3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide is not fully understood. However, it has been suggested that this compound exerts its biological activities by interacting with various cellular targets. For example, the anti-inflammatory activity of 3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide may be due to its ability to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the production of inflammatory cytokines. Similarly, the anti-cancer activity of this compound may be due to its ability to induce apoptosis in cancer cells by activating caspases.
Biochemical and Physiological Effects:
3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. Additionally, 3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide has been reported to have a low toxicity profile, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide is its ability to exhibit multiple biological activities. This makes it a versatile compound that can be used for various applications. Additionally, the low toxicity profile of this compound makes it a safe candidate for further development. However, one of the limitations of 3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide is its limited solubility in water, which may affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
There are several future directions for the development of 3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide. One potential direction is the development of this compound as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its cellular targets. Moreover, the development of new synthesis methods that can improve the solubility and bioavailability of 3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide may expand its potential applications.
Métodos De Síntesis
The synthesis of 3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide involves the reaction of 2-aminobenzenethiol with epichlorohydrin in the presence of a base. The resulting product is then reacted with azepane to obtain 3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide. This synthesis method has been reported in several research articles and has been found to be efficient and reliable.
Aplicaciones Científicas De Investigación
3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide has been extensively studied for its various biological activities. It has been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Additionally, this compound has been shown to possess anti-cancer activity by inducing apoptosis in cancer cells. Moreover, 3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide has been reported to have anti-viral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
Propiedades
Número CAS |
309735-29-3 |
|---|---|
Fórmula molecular |
C13H16N2O2S |
Peso molecular |
264.35 g/mol |
Nombre IUPAC |
3-(azepan-1-yl)-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C13H16N2O2S/c16-18(17)12-8-4-3-7-11(12)13(14-18)15-9-5-1-2-6-10-15/h3-4,7-8H,1-2,5-6,9-10H2 |
Clave InChI |
XRMSASBXSGVRLP-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C2=NS(=O)(=O)C3=CC=CC=C32 |
SMILES canónico |
C1CCCN(CC1)C2=NS(=O)(=O)C3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



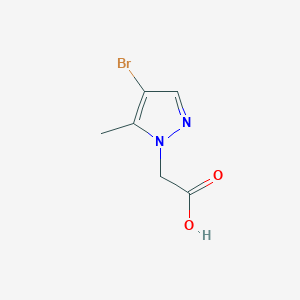
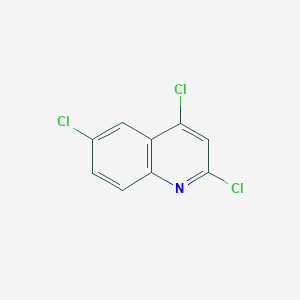
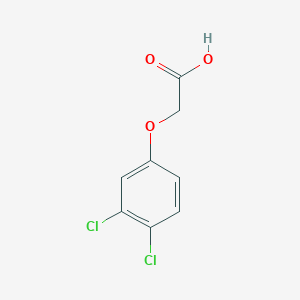
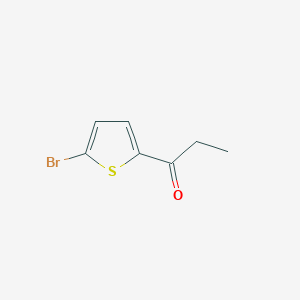
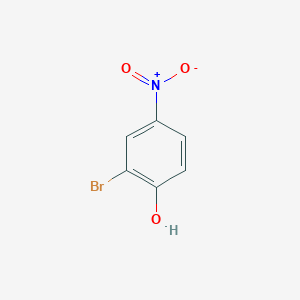
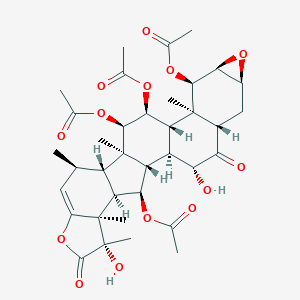
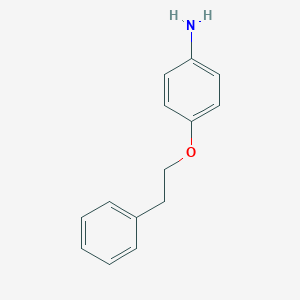
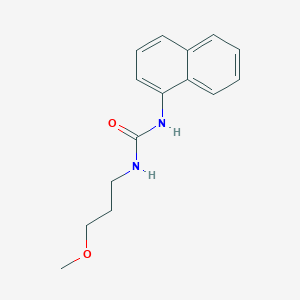
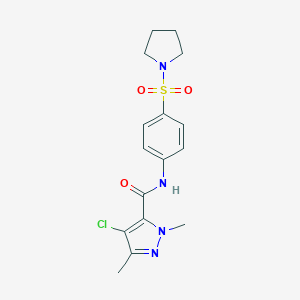
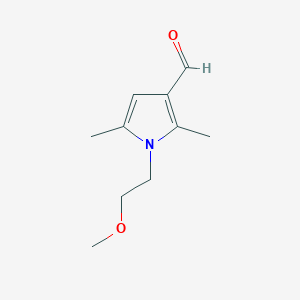
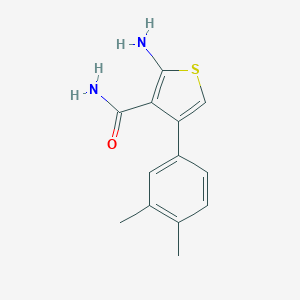
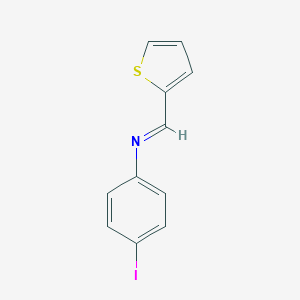
![1-(1-Adamantyl)-3-[(4-methylphenyl)methyl]urea](/img/structure/B183103.png)
